molecular formula C16H16ClNO3S B5725358 N-(5-chloro-2,4-dimethoxyphenyl)-2-(phenylthio)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(phenylthio)acetamide

Cat. No. B5725358
M. Wt: 337.8 g/mol
InChI Key: HAXFMAHVRZGCNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of chlorophenol with dichloroacetamide derivatives, prepared from dichloroacetyl chloride and aniline, using organic solvents like tetrahydrofuran (THF) in the presence of anhydrous potassium carbonate. The conditions, such as reaction temperature, time, and feed composition, are optimized for maximum yield. An example includes the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide with a 75% yield under specific conditions (Tao Jian-wei, 2009).

Molecular Structure Analysis

The conformation and geometric parameters of similar compounds, such as 2-Chloro-N-(2,4-dimethylphenyl)acetamide, have been studied, highlighting the importance of intermolecular hydrogen bonds in determining the molecular structure (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives involves various reactions, including hydrolysis, isomerization, and cyclization, depending on the specific substituents and reaction conditions. The kinetics and mechanisms of these reactions can be significantly influenced by the structure of the compound and the pH of the solution (Maurice Fleury Bernard, S. Letellier, J. Porziemsky, B. Mompon, 1986).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, of acetamide derivatives can be analyzed through X-ray diffraction analysis, IR, and elemental analysis. These studies provide insights into the supramolecular architectures and the role of non-covalent interactions in crystal packing (Xinchen Chi, Lanqing Wang, Shouwen Jin, Da‐qi Wang, Ying Zhao, Zhaohui Tao, 2018).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties influenced by their molecular structure. Studies on similar compounds show the impact of substitutions on their reactivity and interaction with other molecules. For instance, modifications at the methylene group can significantly affect the insecticidal activity of N-(isothiazol-5-yl)phenylacetamides (J. G. Samaritoni, J. Babcock, M. Schlenz, G. W. Johnson, 1999).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-20-14-9-15(21-2)13(8-12(14)17)18-16(19)10-22-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXFMAHVRZGCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=CC=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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